Studies suggest Nerol possesses antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, studies indicate its potential role in inhibiting fungal growth, including Candida albicans [].
Research suggests Nerol may possess anti-inflammatory and antioxidant properties. Studies have shown its ability to reduce inflammation markers and scavenge free radicals, potentially contributing to cell protection [, ].
Scientific studies have explored Nerol's potential as an insecticide. Research suggests it exhibits insecticidal activity against some mosquito species []. Further investigations are needed to understand its efficacy and potential applications in pest control.
Nerol is a monoterpenoid alcohol with the chemical formula C10H18O. It is primarily known for its presence in essential oils such as lemongrass, rose, and hops. This compound is characterized by its sweet, rose-like aroma, which is fresher compared to its isomer, geraniol. Nerol was first isolated from neroli oil, which is derived from the blossoms of the bitter orange tree. It appears as a colorless to pale yellow liquid and is insoluble in water, making it a popular ingredient in perfumery and flavoring industries .
The general reaction for ester formation can be represented as:
where RCOOH is a carboxylic acid and R'OH is nerol.
Nerol exhibits various biological activities that contribute to its utility in different fields:
Nerol can be synthesized through several methods:
Nerol has diverse applications across multiple industries:
Research has demonstrated that nerol interacts with various biological systems. For example:
Nerol shares structural similarities with several other monoterpenoids. Below are some comparable compounds along with their unique characteristics:
Compound | Chemical Formula | Characteristics | Unique Features |
---|---|---|---|
Geraniol | C10H18O | Sweet rose odor; used in perfumes | Trans-isomer; more floral scent |
Linalool | C10H18O | Floral aroma; found in lavender | Known for calming effects |
Myrcene | C10H16 | Earthy scent; found in hops | Precursor to various terpenes |
Citral | C10H16O | Lemon-like aroma; used as a flavoring agent | Contains both geranial and neral |
Nerol's uniqueness lies in its specific stereochemistry (the (2Z)-isomer), which contributes to its distinct scent profile compared to these similar compounds .
Gas Chromatography-Mass Spectrometry represents the gold standard for nerol analysis across various matrices, offering unparalleled specificity and compound identification capabilities [1] [2]. The technique employs electron ionization at 70 eV energy, with mass scan ranges typically spanning 40-400 atomic mass units to capture the complete fragmentation pattern of nerol [2].
Modern GC-MS analysis of nerol utilizes capillary columns with silphenylene polymer stationary phases, specifically SLB-5MS columns (30 m × 0.25 mm internal diameter, 0.25 μm film thickness) [2] [3]. Temperature programming follows a gradient from 50°C to 220-250°C at rates of 3°C per minute, ensuring optimal separation of nerol from its geometric isomer geraniol and other monoterpenes [2]. Injector temperatures are maintained at 250°C with split ratios of 1:50 to 1:100, while helium carrier gas flows at constant pressure of 30.6 kPa [2].
The mass spectrometer interface operates at 250°C with source temperature at 200°C [2]. Detection relies on total ion current recording with selective ion monitoring for enhanced sensitivity. Key diagnostic ions for nerol include molecular ion peaks and characteristic fragmentation patterns that differentiate it from structural isomers [1].
Essential oil analysis presents unique challenges due to the complex terpene matrix. Nerol co-elutes with numerous monoterpenes, requiring careful optimization of chromatographic conditions [4]. The presence of other alcohols such as linalool, geraniol, and α-terpineol necessitates the use of retention indices in conjunction with mass spectral matching for reliable identification [5] [1].
Wine matrix analysis demands specialized sample preparation to avoid interference from ethanol and other volatile compounds. The method developed by researchers employs deuterated internal standards, specifically [²H₇]-nerol, to compensate for matrix effects and improve quantification accuracy [5] [1]. This approach prevents formation, degradation, and interconversion artifacts during analysis.
Method validation studies demonstrate excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges of 0.5-100 mg/L [6]. Detection limits typically range from 0.5 to 1.0 mg/L in complex matrices, with reproducibility values below 5% relative standard deviation [2]. The precision of retention time measurements maintains coefficients of variation below 1%, essential for reliable compound identification [7].
Recovery studies in wine matrices show values between 85-115% across the analytical range, meeting international validation criteria [1]. Matrix spike experiments confirm the absence of significant enhancement or suppression effects when proper internal standardization protocols are followed [5].
High-Performance Liquid Chromatography provides complementary analytical capabilities for nerol quantification, particularly advantageous for thermally labile samples and routine quality control applications [6] [8]. The technique offers superior quantitative precision and broader dynamic range compared to gas chromatographic methods.
Optimal HPLC separation employs C18 reversed-phase columns (4.6 mm × 150 mm, 5 μm particle size) with acetonitrile-water mobile phase systems [6]. The mobile phase composition of 1:1 (volume/volume) acetonitrile to water provides baseline resolution of nerol from linalool and citronellol under isocratic conditions [6]. Flow rates of 1.0 mL per minute ensure adequate peak shape while maintaining reasonable analysis times.
Ultraviolet detection at 205 nanometers wavelength captures the conjugated double bond chromophore of nerol, providing universal detection for monoterpene alcohols [6]. This wavelength selection optimizes signal-to-noise ratios while minimizing interference from matrix components lacking significant ultraviolet absorption.
Alternative detection strategies employ electrospray ionization mass spectrometry for enhanced specificity and sensitivity [8]. High-Performance Liquid Chromatography-tandem Mass Spectrometry methods achieve nanogram per milliliter detection limits in complex matrices such as electronic cigarette refill solutions [8]. Multiple reaction monitoring mode enhances selectivity by monitoring specific precursor-to-product ion transitions characteristic of nerol.
Comprehensive validation studies demonstrate linearity across concentration ranges spanning 25-200% of target levels with correlation coefficients exceeding 0.999 [7]. Accuracy assessments through recovery studies show values between 98-102% when samples are spiked with known nerol concentrations [6]. Precision studies yield relative standard deviations below 3% for both intra-day and inter-day measurements [7].
Limit of detection and quantification values depend on matrix complexity and detection mode. Ultraviolet detection achieves quantification limits of 1-5 μg/mL in essential oil matrices, while mass spectrometric detection extends sensitivity to nanogram per milliliter levels [6] [8]. These performance characteristics meet requirements for commercial product quality control and regulatory compliance applications.
The method demonstrates excellent robustness when critical parameters such as mobile phase composition, flow rate, and column temperature are varied within ±10% of nominal values [7]. This robustness ensures reliable performance during routine analysis and method transfer between laboratories.
The analytical differentiation between hydrosol and essential oil matrices presents fundamental challenges rooted in the physicochemical properties of nerol and the extraction processes involved [9] [10]. These matrices exhibit drastically different analyte concentrations and chemical environments, requiring specialized analytical approaches.
Hydrosols contain significantly lower volatile compound concentrations compared to essential oils, typically less than 0.1% by weight [9]. Nerol concentrations in hydrosols range from 0.00465% to approximately 1000 mg/L, representing a 100-fold dilution compared to essential oil concentrations [9]. This concentration differential necessitates more sensitive analytical methods and larger sample volumes for hydrosol analysis.
The partition coefficient of nerol (log P = 2.76) significantly influences its distribution between aqueous and organic phases [11]. Compounds with log P values below 3.9 preferentially partition into the aqueous phase, explaining nerol's presence in hydrosols [10]. However, the majority of nerol remains in the essential oil phase during hydrodistillation, creating analytical challenges for accurate quantification in both matrices.
Water solubility of nerol at 737 mg/L at 20°C determines the theoretical maximum concentration achievable in hydrosols [11]. This solubility limit constrains the analytical dynamic range and requires careful sample handling to prevent precipitation or volatilization during analysis.
Essential oils present complex matrices containing hundreds of terpene compounds that can interfere with nerol analysis [12]. Co-eluting compounds such as geraniol, linalool, and α-terpineol require high-resolution chromatographic separation to prevent quantification errors [10]. Matrix effects in essential oils primarily manifest as signal enhancement due to the organic solvent environment facilitating analyte ionization.
Hydrosol matrices exhibit contrasting interference patterns dominated by aqueous medium effects [9]. The high water content creates challenges for gas chromatographic analysis, requiring specialized injection techniques or sample pretreatment to remove excess water [13]. Matrix suppression effects are common in liquid chromatography-mass spectrometry analysis of hydrosols due to competing ionization from inorganic salts and polar organic compounds [12].
Temporal stability differences between matrices compound analytical challenges. Hydrosols undergo significant compositional changes during storage, with nerol concentrations fluctuating due to hydrolysis, oxidation, and equilibrium reactions with other monoterpenes [13]. Essential oils demonstrate greater chemical stability but remain susceptible to thermal degradation and photo-oxidation that can alter nerol content.
Gas chromatography-mass spectrometry protocols require modification for hydrosol analysis to accommodate the aqueous matrix [9]. Direct injection techniques are unsuitable due to water interference with chromatographic separation and mass spectrometer performance. Headspace analysis or solid-phase microextraction becomes necessary to selectively extract volatile compounds while excluding water [10].
Sample preparation protocols must account for the two-phase extraction process inherent in hydrosol analysis [9]. The volatile organic compounds represent only a fraction of the total hydrosol weight, requiring mathematical correction factors to relate analytical results to the original sample concentration. This calculation complexity introduces additional uncertainty into quantitative measurements.
Secondary working standards derived from primary materials typically specify purity ranges of 95-99% and serve for routine calibration and quality control applications [17]. These standards require periodic re-certification against primary materials to maintain measurement accuracy and traceability chains. Storage under controlled conditions (2-8°C, inert atmosphere) preserves chemical integrity throughout the specified shelf life of 2-3 years [8].
Internal standards employing deuterated nerol ([²H₇]-nerol) provide compensation for matrix effects and extraction efficiency variations in gas chromatography-mass spectrometry analysis [5] [1]. These isotopic standards maintain ≥95% isotopic purity and require specialized synthesis and purification procedures. Their use in analytical protocols significantly improves measurement accuracy and precision compared to external standard approaches.
Comprehensive analytical method validation follows international guidelines encompassing accuracy, precision, linearity, range, specificity, detection limits, quantification limits, and robustness [7] [18]. Accuracy assessments require recovery studies at multiple concentration levels (typically 50%, 100%, and 150% of target concentrations) with acceptable ranges of 98-102% for active pharmaceutical ingredients [19].
Precision evaluations encompass repeatability (same operator, same day) and intermediate precision (different operators, different days) with acceptance criteria of ≤3% relative standard deviation for quantitative methods [19] [7]. Linearity assessments across analytical ranges demonstrate correlation coefficients ≥0.999 with y-intercepts ≤2% of target concentration response [19].
Specificity studies verify the absence of interference from related compounds, degradation products, and matrix components through forced degradation studies and selectivity assessments [7]. Robustness testing evaluates method performance under deliberate variations in critical parameters such as mobile phase composition, temperature, and flow rate [19].
Commercial nerol products require systematic quality control testing encompassing identity, purity, water content, acid value, and physical properties [20]. Gas chromatographic purity specifications typically require 93-98% nerol content with defined limits for related impurities including geraniol (≤5%), citronellol (≤2%), and tetrahydrogeraniol (≤0.65%) [20].
Physical property specifications include density (0.873-0.881 g/mL at 25°C), refractive index (1.473-1.477 at 20°C), and color (Gardner scale ≤2.0) [20]. These parameters provide rapid quality assessment and detect adulterants or degradation products that might not be apparent from chemical analysis alone.
Batch release protocols incorporate statistical process control principles with control charts monitoring key quality attributes over time [21]. Out-of-specification results trigger investigations and corrective actions to maintain product quality and process capability. Documentation systems ensure complete traceability from raw materials through finished products to support regulatory compliance and customer requirements.
International fragrance industry standards developed by the International Fragrance Association provide safety and quality guidelines specific to fragrance applications [15]. These standards address dermal sensitization, photosensitization, and environmental safety through quantitative risk assessment methodologies. Maximum use concentrations in finished products are established based on no-expected-sensitization-induction levels derived from human patch testing data.
Corrosive;Irritant